6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)9-13-3-5-14(6-4-13)19-11-17(20(23)24)16-10-15(21)7-8-18(16)22-19/h3-8,10-12H,9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELQFMIIOGIVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-isobutylphenylamine with 6-chloro-4-quinolinecarboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran, with a catalyst like molecular iodine or nano ZnO to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as solvent-free conditions and the use of recyclable catalysts are commonly used . For example, montmorillonite K-10, a strong and environmentally benign solid acid, can be used as a catalyst in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C20H18ClNO2
Molar Mass : 339.82 g/mol
Density : 1.245 g/cm³
Boiling Point : Approximately 508.6 °C
The compound features a chloro group and an isobutylphenyl moiety, which contribute to its reactivity and biological activity.
Chemistry
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid serves as a building block for synthesizing more complex quinoline derivatives. It undergoes various chemical reactions, including:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution where the chlorine atom can be replaced by amines or thiols.
These reactions lead to the formation of substituted quinoline derivatives with potential biological activities.
Biology
This compound has been investigated for its potential as an antimicrobial and antifungal agent. Studies indicate that it may inhibit bacterial DNA gyrase, contributing to its antibacterial properties. The biological activity is attributed to its ability to interact with specific molecular targets, leading to various therapeutic effects .
Medicine
Research has explored the therapeutic potential of this compound in treating inflammatory conditions and cancer. For instance:
- Antitumor Activity : A study demonstrated that compounds structurally related to this quinoline derivative exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil.
- Anti-inflammatory Properties : The compound showed promise as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), effectively reducing inflammation in vitro without significant ulcerogenic liability .
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Antitumor Activity Evaluation
A comparative study on the antitumor efficacy of quinoline derivatives highlighted that certain structural modifications could lead to enhanced activity against cancer cell lines. The study reported significant cytotoxic effects with low IC50 values against multiple cancer types, indicating the potential for further development into therapeutic agents .
Inflammation Studies
Research focusing on the anti-inflammatory effects of this compound revealed a favorable safety profile while effectively inhibiting inflammation markers in vitro. This suggests its viability as a safer alternative to conventional NSAIDs .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibition of bacterial DNA gyrase; effective against various pathogens |
| Antitumor | Comparable IC50 values to established chemotherapeutics |
| Anti-inflammatory | Reduced inflammation without ulcerogenic effects |
Table 2: Chemical Reactions Involving the Compound
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Various oxidized quinoline derivatives |
| Reduction | Lithium aluminum hydride | Dry ether | Reduced derivatives |
| Substitution | Ammonia or primary amines | Ethanol under reflux | Substituted quinolines |
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
Quinoline-4-carboxylic acid derivatives differ primarily in substituents at positions 2 and 5. Key structural analogs include:
Table 1: Structural Comparison of Selected Quinoline-4-carboxylic Acid Derivatives
Key Observations:
- Isobutylphenyl vs. Aryloxy Groups : The target compound’s isobutyl group increases steric bulk compared to smaller substituents like ethoxy or propargyloxy, which may influence binding to hydrophobic enzyme pockets.
- Chloro at Position 6 : A consistent feature across analogs, enhancing electron-withdrawing effects and stabilizing the carboxylic acid moiety.
Key Observations:
- Anticancer Activity : Compound 3j’s hydroxy-methoxyphenyl group likely facilitates hydrogen bonding with cellular targets, whereas the target compound’s isobutylphenyl may enhance passive diffusion into cancer cells.
- Antitubercular Activity : Ester derivatives (e.g., ethyl esters) show improved bioavailability compared to free carboxylic acids, suggesting that prodrug strategies could optimize the target compound’s efficacy .
Key Observations:
- Synthesis Challenges : Propargyloxy derivatives exhibit lower yields (35–43%) compared to ester precursors (80–88%), likely due to steric hindrance during alkylation .
- Thermal Stability : High melting points (e.g., 170°C for propargyloxy analog) suggest robust crystalline structures, advantageous for formulation .
Biological Activity
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a chloro group and an isobutylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C20H18ClNO2
- Molar Mass : 339.82 g/mol
- Density : 1.245 g/cm³
- Boiling Point : Approximately 508.6 °C
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, potentially due to its ability to inhibit bacterial DNA gyrase, a critical enzyme for DNA replication.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | |
| S. aureus | Moderate | |
| Candida albicans | Effective |
Anticancer Activity
The compound has shown promise as an anticancer agent in various studies. For instance, it was evaluated against human hepatocellular carcinoma (HepG2) and colorectal cancer (HCT116) cell lines using the MTT assay.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, including the epidermal growth factor receptor (EGFR) pathway.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
| Treatment | Effect on Inflammation | Reference |
|---|---|---|
| Compound Treatment | Significant reduction | |
| Control (Indomethacin) | Less effective |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It inhibits bacterial DNA gyrase and other enzymes involved in cellular processes.
- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells, promoting G2/M phase arrest, which is crucial for its anticancer effects .
Case Studies
- Antitumor Activity Evaluation : A study involving the synthesis of quinoline derivatives highlighted the antitumor efficacy of compounds structurally related to this compound, showcasing IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
- Inflammation Studies : Research indicated that this compound could serve as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating a favorable safety profile while effectively reducing inflammation in vitro .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 6-chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation of substituted benzaldehydes (e.g., 4-isobutylbenzaldehyde) with aminopyridine derivatives, followed by cyclization and functional group modifications. For example, palladium/copper catalysts in dimethylformamide (DMF) or toluene solvents are used to optimize cyclization . The Pfitzinger reaction, which involves alkaline condensation of isatin derivatives with ketones, is also applicable for quinoline-carboxylic acid synthesis .
- Yield Optimization : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. Evidence from similar compounds shows yields ranging from 60% to 85% depending on substituent steric effects .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., monoclinic P21/n space group with β = 92.988°) .
- NMR : Key signals include δ 8.5–9.0 ppm (quinoline H), δ 1.2–1.4 ppm (isobutyl CH₃), and δ 12.5 ppm (carboxylic acid COOH) .
- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities <1% .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 200°C; store at 2–8°C in amber vials .
- Light/Moisture Sensitivity : Degrades via hydrolysis of the chloro and carboxylic acid groups under humid conditions. Use desiccants (silica gel) and inert gas purging for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–32 µg/mL) may arise from assay conditions (pH, bacterial strain variability). Meta-analysis of dose-response curves and standardized protocols (CLSI guidelines) are recommended .
- Byproduct Interference : Impurities like 6-chloro-2-phenylquinoline-4-carboxylic acid (from incomplete isobutylphenyl coupling) can skew results. Purify via recrystallization (ethanol/water) or column chromatography .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ ~0.8 µM predicted). The isobutylphenyl group enhances hydrophobic interactions with the enzyme’s active site .
- QSAR Studies : Electron-withdrawing chloro groups improve membrane permeability (logP ~3.2), while the carboxylic acid moiety enhances solubility for in vivo applications .
Q. What modifications to the quinoline core improve pharmacokinetic properties?
- Derivatization Strategies :
- Ester Prodrugs : Methyl/ethyl esters of the carboxylic acid group increase oral bioavailability (e.g., t½ from 2h to 6h in rat models) .
- Fluorine Substitution : Replacing the 6-chloro group with 6-fluoro reduces hepatotoxicity (ALT levels decrease by 40% in murine studies) .
Methodological Recommendations
- Synthetic Reproducibility : Validate reaction scalability using continuous flow reactors for gram-scale production .
- Analytical Cross-Check : Combine HPLC with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (m/z 369.08 [M+H]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
